Fluorodeoxyglucose F18
Overview
Description
Fluorodeoxyglucose F18, also known as [18F]FDG, is a radiopharmaceutical agent used in the medical imaging modality positron emission tomography (PET). It is a glucose analog, with the positron-emitting radionuclide fluorine-18 substituted for the normal hydroxyl group at the C-2 position in the glucose molecule .
Synthesis Analysis
The production of [18F]FDG is achieved through a nucleophilic substitution reaction, using the F-18 fluoride by nuclear reaction . The production of [18F]FDG using a GE FASTLab2 synthesizer enables to obtain higher radiochemical yields including more robust synthesis process . The synthesis involves two steps, displacement of a trifluoromethanesulfonyl group with [18F]fluoride and removal of the acetyl groups with HCl .Molecular Structure Analysis
The IUPAC chemical name for this compound is 2-deoxy-2-[18F]fluoro-D-glucose . The chemical formula is C6H1118FO5 .Chemical Reactions Analysis
This compound is produced through a nucleophilic substitution reaction, using the F-18 fluoride by nuclear reaction .Physical and Chemical Properties Analysis
This compound has a molar mass of 181.1495 g mol−1 and a melting point of 170 to 176 °C .Scientific Research Applications
Cancer Diagnosis and Treatment Monitoring : FDG, used in positron emission tomography (PET) scanning, is a powerful tool for investigating tumor metabolic activity and its suppression by therapy, impacting cancer survival. For instance, in multiple myeloma, FDG-PET scanning shows correlations with prognostically relevant parameters and is used to evaluate treatment efficacy (Bartel et al., 2009).
Management of Pancreatic Tumors : FDG-PET/CT has shown value in managing malignant diseases such as pancreatic tumors, impacting the treatment approach for resectable pancreatic tumors (Yao et al., 2012).
Radiation Therapy Assessment : FDG-PET is increasingly used for disease staging and radiation therapy target volume delineation in oncology, assisting in assessing and quantifying radiation treatment metabolic tumor response (Fuss, 2010).
Initial and Post-Treatment Assessment of Hodgkin Disease : FDG-PET, especially when combined with CT, significantly contributes to the initial staging and post-treatment assessment of Hodgkin disease, enhancing the conventional workup in managing patients (Erturk & Van den Abbeele, 2008).
Diagnostic Work-up of Febrile AIDS Patients : FDG is used in the diagnostic work-up of febrile AIDS patients, showing good sensitivity in determining the extent of various diseases and infections affecting AIDS patients (Santiago et al., 1999).
Assessment of Brain Metabolic Activity : Creating and validating normal brain templates using F18-FDG uptake can improve the accuracy in diagnosing conditions like Alzheimer’s disease, aiding in distinguishing between aging brain and disease states (Chotipanich et al., 2022).
Detection of Multiple Primary Malignant Neoplasms : FDG-PET/CT is used to detect multiple primary malignant neoplasms (MPMN) in cancer patients, revealing significant numbers of incidental tumors in these patients (Ladrón de Guevara et al., 2017).
Staging and Preoperative Evaluation of Malignant Pleural Mesothelioma : FDG-PET is utilized in the preoperative evaluation and staging of malignant mesothelioma, aiding in identifying candidates for aggressive combined modality therapy (Schneider et al., 2000).
Detection of Metastases from Lung Cancer : FDG-PET is sensitive and specific for detecting malignant cells in chest tumors and mediastinal lymph nodes, including in cases where conventional clinical assessment might miss metastases (Scott et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
The utilization of [18F]FDG dates back to the 1970s and since then, the clinical application has expanded to diagnose cancer, inflammation, neurodegenerative brain disease and account for almost 95% of PET studies . The increase in clinical demand for [18F]FDG drives the evolution of the radiolabeling process from manual to fully automated, thus making it more reliable, consistent and producing higher activity with reduced error . There are numerous clinical trials currently underway investigating expanded uses for [18F]FDG in breast cancer patients as well as other patient populations .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1/i7-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXUVYAZINUVJD-AHXZWLDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)[18F])O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50894178 | |
Record name | Fludeoxyglucose F18 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105851-17-0 | |
Record name | 2-Deoxy-2-(fluoro-18F)-α-D-glucopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105851-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fludeoxyglucose F 18 [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105851170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fludeoxyglucose F18 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50894178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-D-FLUDEOXYGLUCOPYRANOSE F-18 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBT3GBX27W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.